molecular formula C18H18N2O4 B195120 Imidafenacin Impurity CAS No. 503598-07-0

Imidafenacin Impurity

Cat. No. B195120
M. Wt: 326.3 g/mol
InChI Key: YNGURMKOKFOQOX-UHFFFAOYSA-N
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Description

Imidafenacin Impurity is an impurity of Imidafenacin, which is a potent and selective inhibitor of M3 receptors .


Synthesis Analysis

Three impurities were detected in Imidafenacin raw material and its tablets, which were designated as impurity-1, impurity-2, and impurity-3. Based on mass spectrometric data and synthetic specifics, the structures of the three impurities were proposed as 4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutyronitrile, 4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutanoic acid, and 4-(1H-imidazol-1-yl)-2, 2-diphenylbutanamide .


Chemical Reactions Analysis

The plausible mechanism for the formation of impurities was discussed in a study. The impurities in Imidafenacin can originate during the synthetic process, from raw materials, intermediates, and/or by-products .


Physical And Chemical Properties Analysis

Imidafenacin Impurity has a molecular weight of 326.3 g/mol. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. It has 7 rotatable bonds. Its exact mass and monoisotopic mass is 326.12665706 g/mol. Its topological polar surface area is 110 Ų .

Scientific Research Applications

Liquid Chromatography-Tandem Mass Spectrometry for Quantitation

Imidafenacin (IM), a novel antimuscarinic agent, has been used clinically for overactive bladder treatment. A method combining liquid chromatography and tandem mass spectrometry (LC-MS/MS) has been validated for quantitatively determining IM in human plasma. This method has shown effectiveness in clinical pharmacokinetic studies (Hu et al., 2016).

Anticholinergic Therapy in Patients with Lower Urinary Tract Symptoms

Imidafenacin, as an anticholinergic, has been evaluated for its efficacy and safety in patients with lower urinary tract symptoms (LUTS) and nocturia. In a multicenter study, it was found to significantly reduce night-time frequency and improve the quality of life related to nocturia (Yokoyama et al., 2014).

Characterization of Bladder Muscarinic Receptors

A study aimed at characterizing bladder muscarinic receptors using a novel radioligand, 3H-imidafenacin, highlighted its potential in elucidating the pharmacological profile of IM and its receptor binding specificity (Kuraoka et al., 2012).

Bioanalytical Methods Development for Imidafenacin Metabolites

New bioanalytical methods were developed for determining imidafenacin and its metabolites in human urine using liquid chromatography-tandem mass spectrometry. This has been pivotal in understanding the excretion profiles of IM and its metabolites, enhancing the knowledge about its pharmacokinetics and metabolism (Masuda et al., 2007).

Pharmacokinetic Contribution to Bladder-Selective Effects

Research focusing on the pharmacokinetics of imidafenacin suggests that its distribution and concentration in bladder tissue contribute significantly to its bladder-selective pharmacological effects, making it an important area of study in the context of overactive bladder treatment (Ito et al., 2011).

Future Directions

Further studies should assess the pharmacokinetics, clinical efficacy, safety, and tolerability of imidafenacin in Caucasian and African populations because this antimuscarinic agent, at the moment, has been evaluated just in Asian populations .

properties

IUPAC Name

2-[(4-amino-4-oxo-3,3-diphenylbutyl)amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c19-17(24)18(13-7-3-1-4-8-13,14-9-5-2-6-10-14)11-12-20-15(21)16(22)23/h1-10H,11-12H2,(H2,19,24)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGURMKOKFOQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)O)(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidafenacin Impurity

CAS RN

503598-07-0
Record name 2-((4-Amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)AMINO)-2-OXOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZ5IE80WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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